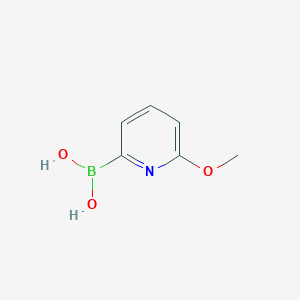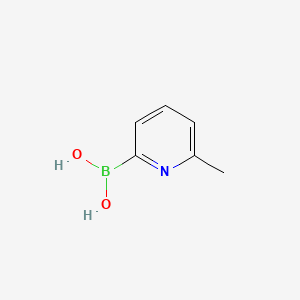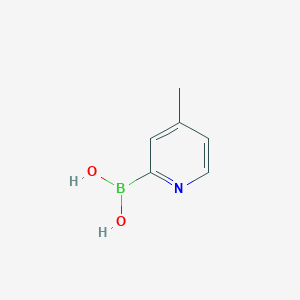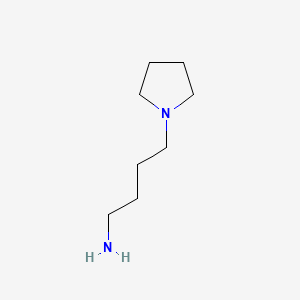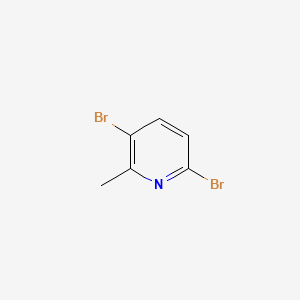
2-(1,2-Benzoxazol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various acetohydrazide derivatives has been a subject of interest due to their potential biological activities. For instance, Schiff base derivatives and their oxazepine counterparts were synthesized from 2-(1H-benzo[d][1,2,3]triazol-1-yl) acetohydrazide using microwave irradiation, which proved to be an efficient method for forming these compounds . Similarly, novel derivatives of substituted 2-(benzothiazol-2'-ylthio)acetohydrazide were synthesized and characterized, contributing to the heterocyclic compounds database . Additionally, 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives were prepared by reacting with various substituted aldehydes, yielding products with significant antimicrobial activity .
Molecular Structure Analysis
The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a biologically active molecule, was determined using X-ray diffraction and quantum chemical calculations. The study revealed five conformers and the influence of intermolecular interactions, such as hydrogen bonding, on the molecule's dynamics . In another study, the structure of a novel heterocycle was confirmed using nuclear magnetic resonance and X-ray diffraction, showcasing the utility of these techniques in elucidating molecular structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetohydrazide derivatives often include condensation reactions, as seen in the formation of Schiff bases and their subsequent reaction with maleic anhydride to yield oxazepine derivatives . The reactivity of 2-(benzothiazol-2'-ylthio)acetohydrazide with acetylacetone to afford novel heterocyclic compounds further exemplifies the diverse chemical transformations these molecules can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives can be influenced by their molecular structure. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols resulted in conjugates with variable properties, demonstrating the impact of chemical modifications on the physicochemical characteristics of these compounds . The synthesized compounds' purity and identity were often confirmed using techniques like TLC, melting point determination, and various spectroscopic methods, including IR, 1H-NMR, and UV-visible spectra .
Scientific Research Applications
- Synthetic Organic Chemistry
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- Antimicrobial and Anticancer Activity
- Application : A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities .
- Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
- Results : The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and some compounds had best anticancer activity in comparison to 5-fluorouracil .
- Synthesis of 1-benzoxazolyl-o-carboranes
- Application : Benzoxazole derivatives have been used in the synthesis of 1-benzoxazolyl-o-carboranes .
- Methods : An FeCl3-catalyzed aerobic oxidation reaction was demonstrated for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h .
- Results : The reaction gave a yield of 50–96% depending on substitution .
Safety And Hazards
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUBJBUOPNSVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376937 |
Source


|
| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Benzoxazol-3-yl)acetohydrazide | |
CAS RN |
23008-70-0 |
Source


|
| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



